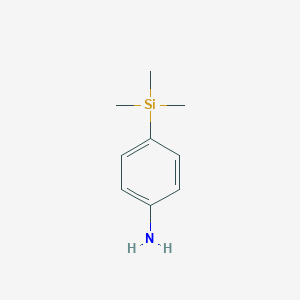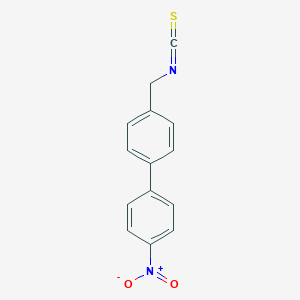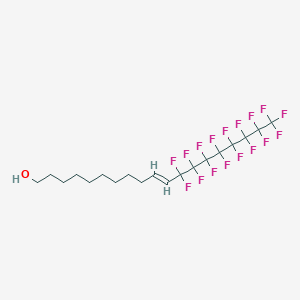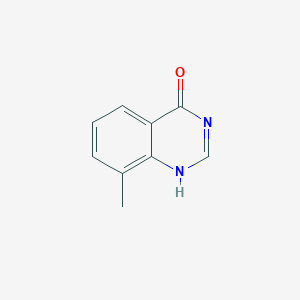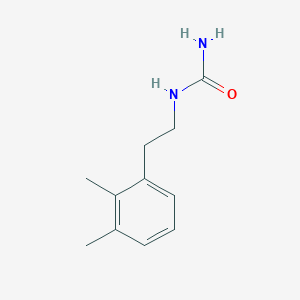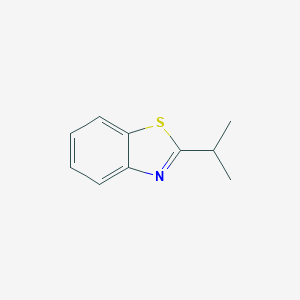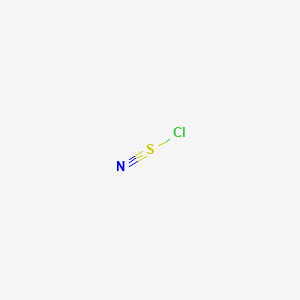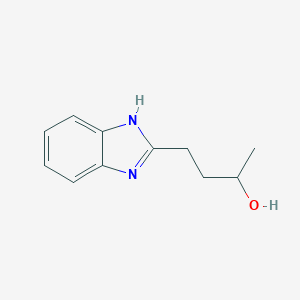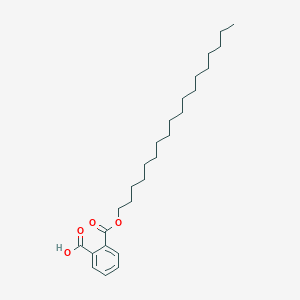
Octadecyl hydrogen phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyl hydrogen phthalate (ODHP) is a chemical compound that belongs to the class of phthalate esters. It is widely used in various applications, including as a plasticizer in the production of polyvinyl chloride (PVC), as a lubricant, and as a surfactant. ODHP is also used in scientific research as a tool to study the biochemical and physiological effects of phthalates.
Mechanism of Action
The mechanism of action of Octadecyl hydrogen phthalate is not fully understood. However, it is believed that this compound and other phthalates can bind to and activate peroxisome proliferator-activated receptors (PPARs). PPARs are transcription factors that regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. This compound can also disrupt the endocrine system by binding to and activating estrogen receptors (ERs) and androgen receptors (ARs).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can induce oxidative stress, inflammation, and apoptosis in various cell types. This compound can also disrupt the endocrine system by altering the levels of hormones such as testosterone, estrogen, and progesterone. In animal studies, this compound has been shown to have adverse effects on reproductive function, development, and metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using Octadecyl hydrogen phthalate in lab experiments is that it is a well-established tool for studying the effects of phthalates. This compound is also relatively easy to synthesize and can be obtained in high purity. However, one limitation of using this compound is that it may not fully represent the effects of other phthalates that are commonly used in consumer products. Additionally, this compound may have different effects in different cell types and biological systems.
Future Directions
There are several future directions for research on Octadecyl hydrogen phthalate. One area of interest is the role of this compound in the development of metabolic disorders such as obesity and diabetes. Another area of interest is the effects of this compound on the gut microbiome and immune system. Additionally, more research is needed to understand the mechanisms of action of this compound and other phthalates on various biological systems. Finally, the development of alternative plasticizers that are less harmful to human health and the environment is an important area of research.
Conclusion:
In summary, this compound is a chemical compound that is widely used in various applications, including as a plasticizer and as a surfactant. It is also used in scientific research as a tool to study the biochemical and physiological effects of phthalates. This compound can induce oxidative stress, inflammation, and apoptosis in various cell types and can disrupt the endocrine system. While this compound has several advantages for lab experiments, more research is needed to understand its mechanisms of action and its effects on various biological systems. Additionally, the development of alternative plasticizers is an important area of research.
Synthesis Methods
Octadecyl hydrogen phthalate can be synthesized through the reaction between phthalic anhydride and octadecanol in the presence of a catalyst. The reaction results in the formation of this compound and water. The process can be optimized by controlling the reaction temperature, reaction time, and the amount of catalyst used.
Scientific Research Applications
Octadecyl hydrogen phthalate is widely used in scientific research as a tool to study the biochemical and physiological effects of phthalates. It is used to investigate the mechanisms of action of phthalates on various biological systems, including the endocrine system, reproductive system, and immune system. This compound is also used to study the effects of phthalates on gene expression, cell proliferation, and apoptosis.
properties
CAS RN |
17181-26-9 |
|---|---|
Molecular Formula |
C26H42O4 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
2-octadecoxycarbonylbenzoic acid |
InChI |
InChI=1S/C26H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-30-26(29)24-21-18-17-20-23(24)25(27)28/h17-18,20-21H,2-16,19,22H2,1H3,(H,27,28) |
InChI Key |
GXXNMQBOGJLFAY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Other CAS RN |
17181-26-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



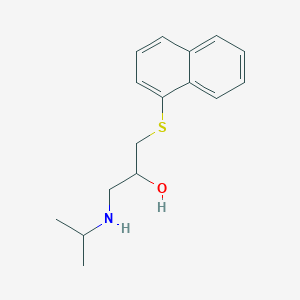
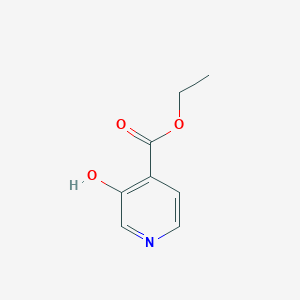
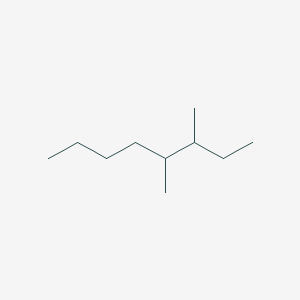
![N-Methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B100317.png)

